Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride physical and chemical properties
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a heterocyclic amine of significant interest within the field of medicinal chemistry. This molecule incorporates two key pharmacophores: a piperidine ring and a pyrimidin-2-amine moiety. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles. The pyrimidin-2-amine core is also a privileged structure, frequently found in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, facilitating its use in biological assays and potential pharmaceutical formulations.
This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, analytical considerations, and a discussion of the potential biological significance of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, based on the current body of scientific literature.
Core Molecular Attributes
The fundamental characteristics of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride are summarized below.
Chemical Structure and Identifiers
The chemical structure of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride consists of a piperidine ring substituted at the 3-position with a methylamine group, which in turn is attached to the 2-position of a pyrimidine ring.
Diagram: Chemical Structure of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Caption: 2D representation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.
| Identifier | Value | Reference |
| IUPAC Name | N-(Piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride | |
| CAS Number | 1185312-44-0 | |
| Molecular Formula | C₉H₁₅ClN₄ | |
| Molecular Weight | 214.70 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride are not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following can be inferred:
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Appearance | White to off-white crystalline solid. | Typical appearance for similar hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility. The presence of amine functionalities also contributes to solubility in polar solvents. |
| Melting Point | Not available. Expected to be a relatively high-melting solid, characteristic of salt forms. | |
| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | |
| pKa | Not available. The piperidine nitrogen is expected to be the most basic site, with a pKa likely in the range of 9-11. The pyrimidine nitrogens and the exocyclic amine are less basic. |
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis would likely proceed via the reaction of a suitable piperidine-containing starting material with a pyrimidine derivative. A common approach involves the use of a protected piperidine to avoid side reactions, followed by deprotection.
Diagram: Proposed Synthetic Workflow
Caption: A plausible multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 3-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
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To a solution of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add 2-chloropyrimidine (1.1 eq.).
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Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of N-(piperidin-3-ylmethyl)pyrimidin-2-amine (Free Base)
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Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent like DCM.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base.
Step 3: Formation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
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Dissolve the free base from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Analytical Characterization
Specific spectroscopic data for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not widely published. However, standard analytical techniques would be employed for its characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the piperidine ring protons, and the methylene bridge protons. The chemical shifts would be influenced by the protonation state. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as the methylene linker. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₄N₄) at m/z 178.12. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amines), C-H stretching (aliphatic and aromatic), and C=N stretching (pyrimidine ring). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment would typically be performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). UV detection would be suitable due to the aromatic pyrimidine ring. |
Potential Applications and Biological Activity
While there is no specific reported biological activity for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, its structural motifs suggest potential for pharmacological applications.
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Kinase Inhibition: The pyrimidin-2-amine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Therefore, this compound could be investigated as a potential inhibitor of various protein kinases implicated in diseases such as cancer.
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Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Its conformational flexibility and ability to interact with various receptors and transporters make it a valuable component in the design of agents targeting neurological and psychiatric disorders.
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Some piperidine derivatives have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.
Further research is required to elucidate the specific biological targets and therapeutic potential of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its combination of the piperidine and pyrimidin-2-amine scaffolds suggests possible applications as a kinase inhibitor or a CNS-active agent. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a foundational understanding of its core properties, a logical synthetic approach, and an overview of its potential biological relevance. Further research is warranted to fully characterize this compound and explore its therapeutic utility.
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